5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine
Overview
Description
“5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine” is a chemical compound . It is a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Antimicrobial and Antifungal Applications
- Compounds similar to 5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine have been used as antimicrobial additives in surface coatings and printing inks. These compounds exhibit good antimicrobial effects when incorporated into polyurethane varnish formula and printing ink paste (El‐Wahab et al., 2015).
Synthesis of Novel Compounds
- Research has explored the cyclodehydration of 5-(carboxymethyl)amino-substituted pyrimidines, leading to the synthesis of novel mesoionic imidazo[1,2-c] pyrimidin-3-one compounds. These synthesized compounds were structurally characterized and studied for their chemical reactivity, indicating potential for diverse chemical applications (Edstrom et al., 1994).
Biological Activity in Plant Growth
- Certain derivatives of imidazo[1,2-c]pyrimidines, closely related to the compound , have been synthesized to study their cytokinin-like activity, which is important for plant growth and development. These compounds were found to exhibit activity comparable to that of the control, kinetin, in various plant-based assays (Branca et al., 1986).
Future Directions
The future directions for research on “5-(Methylthio)imidazo[1,2-f]pyrimidin-7-amine” and related compounds could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and pharmacological effects . Detailed structure-activity relationship (SAR) analysis and prospects could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
Related compounds such as imidazo[1,5-a]pyridines and benzo[4,5]imidazo[1,2-a]pyrimidines have been reported to targetCyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain, making it a significant target for anti-inflammatory drugs .
Biochemical Pathways
Related compounds have been found to interfere with thebiosynthesis of prostaglandins , which are key mediators in the inflammatory process. By inhibiting the COX-2 enzyme, these compounds can potentially reduce inflammation and pain.
Pharmacokinetics
The compound’s molecular weight, as provided by broadpharm , suggests that it may have suitable properties for oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Related compounds have shown to exhibitanti-inflammatory effects . They inhibit the COX-2 enzyme, leading to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain .
Properties
IUPAC Name |
5-methylsulfanylimidazo[1,2-c]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-12-7-10-5(8)4-6-9-2-3-11(6)7/h2-4H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPZHRVLPWSBAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=NC=CN21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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